2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-19-10-12-23(13-11-19)18-8-6-17(7-9-18)22-20(24)14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMSWALHNHZPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and methoxypiperidinylphenyl intermediates. These intermediates are then coupled through an acetamide linkage. Common reagents used in these reactions include bromine, piperidine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors, while the methoxypiperidinylphenyl group can modulate the compound’s overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted acetamides with aromatic and heterocyclic modifications. Below is a detailed comparison with key analogs:
Structural Analogues and Modifications
Key Structural and Functional Differences
Piperidine vs. Piperazine Rings :
- The methoxypiperidine in the target compound provides enhanced lipophilicity and CNS penetration compared to piperazine analogs (e.g., ). Piperazine derivatives, however, exhibit stronger hydrogen-bonding interactions due to the additional nitrogen atom, often improving receptor affinity .
- Example: The 2,6-dimethylphenyl-piperazine in increases steric bulk, reducing off-target effects in dopamine receptor ligands.
Substituent Effects on Bioactivity :
- The 4-bromophenyl group is conserved in many analogs (e.g., ) for its electron-withdrawing properties, stabilizing aromatic interactions with target proteins.
- Sulfonyl groups (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier permeability compared to methoxy or methyl groups.
Triazole and Thioether Modifications :
- Compounds with triazole-thioether linkers (e.g., ) show marked antimicrobial activity, attributed to the thioether’s redox activity and triazole’s metal-binding capacity.
Pharmacokinetic and Physicochemical Comparisons
Research Findings and Implications
- Antimicrobial Activity: Triazole-thioacetamide derivatives (e.g., ) demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL), outperforming non-thioether analogs.
- CNS Targeting : Piperazine/piperidine-acetamides (e.g., ) are frequently optimized for dopamine/serotonin receptor binding, with bromine enhancing target residence time.
- Synthetic Challenges : Low aqueous solubility of bromophenyl analogs necessitates formulation adjustments (e.g., Cremophor® EL-based delivery ).
Biological Activity
2-(4-Bromophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a bromophenyl group and a methoxypiperidine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that compounds with similar structures often act as antagonists at various neurotransmitter receptors, which may contribute to their therapeutic effects.
Anticonvulsant Activity
Recent studies have shown that derivatives of acetamides exhibit significant anticonvulsant properties. For instance, related compounds have been tested in animal models, demonstrating effectiveness in the maximal electroshock (MES) test. The results from these studies suggest that the compound may possess similar anticonvulsant activity, potentially offering new avenues for epilepsy treatment.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| Compound A | 100 | Effective |
| Compound B | 300 | Effective |
| This compound | TBD | TBD |
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Compounds with similar piperidine and phenyl configurations have been evaluated for their ability to inhibit tumor cell proliferation. Preliminary studies indicate that the bromophenyl group may enhance the cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study assessing the cytotoxicity of related compounds on breast cancer cell lines revealed that modifications in the phenyl and piperidine groups significantly influenced their effectiveness. The study reported IC50 values indicating that certain derivatives exhibited robust antitumor properties.
Table 2: Cytotoxicity Profiles
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| Compound D | MDA-MB-231 | 10 |
| This compound | TBD | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest favorable absorption and distribution characteristics, with moderate half-lives conducive to sustained therapeutic effects.
Safety and Toxicology
Preliminary toxicological assessments indicate that compounds within this class exhibit manageable safety profiles at therapeutic doses. However, detailed toxicity studies are required to establish safe dosing parameters for human applications.
Q & A
Q. How should researchers design studies to ensure reproducibility across labs?
- Methodology : Publish detailed synthetic protocols (e.g., exact reagent ratios, quenching times) and raw spectral data. Use standardized bioassay protocols (e.g., NIH guidelines for cytotoxicity testing). Share compound samples via centralized repositories (e.g., MolPort) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
